molecular formula C14H17NO5 B11111476 4-[(1E)-N-(acetyloxy)propanimidoyl]-2-methoxyphenyl acetate

4-[(1E)-N-(acetyloxy)propanimidoyl]-2-methoxyphenyl acetate

Cat. No.: B11111476
M. Wt: 279.29 g/mol
InChI Key: LJRGQNKRGGSPEV-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE is a synthetic organic compound characterized by its unique structural features, including an acetoxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE typically involves the formation of key intermediates through a series of chemical reactions. One common method involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as water radical cations, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE include:

Uniqueness

The uniqueness of (E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

[4-[(E)-N-acetyloxy-C-ethylcarbonimidoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C14H17NO5/c1-5-12(15-20-10(3)17)11-6-7-13(19-9(2)16)14(8-11)18-4/h6-8H,5H2,1-4H3/b15-12+

InChI Key

LJRGQNKRGGSPEV-NTCAYCPXSA-N

Isomeric SMILES

CC/C(=N\OC(=O)C)/C1=CC(=C(C=C1)OC(=O)C)OC

Canonical SMILES

CCC(=NOC(=O)C)C1=CC(=C(C=C1)OC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.